Cas no 1443-80-7 (4-Acetylbenzonitrile)
4-Acetylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetylbenzonitrile
- 4-Cyanoacetophenone
- 4'-Cyanoacetophenonele
- 4-Cyanophenyl methyl ketone
- Benzonitrile, p-acetyl-
- Benzonitrile,4-acetyl-
- Methylp-cyanophenylketone
- Paracyanoacetophenone
- p-Cyanoacetophenone
- 4'-Cyanoacetophenone
- p-Acetylbenzonitrile
- 1443-80-7
- STR03197
- 4-Acetylbenzonitrile, 99%
- 4-acetylbenznitrile
- EINECS 215-885-0
- SY012989
- InChI=1/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H
- para-cyanoacetophenone
- Z56820417
- A21002
- 4-AcetYl-Benzonitrile
- EN300-16903
- 4-acetyl benzonitrile
- 4'-Cyanoacetophenonele;Paracyanoacetophenone;Benzonitrile,4-acetyl-
- W-108156
- DTXSID10162668
- 4-Acetylbenzonitrile (4'-Cyanoacetophenone)
- F1905-7162
- 4-Cyano acetophenone
- AE-562/40237167
- CS-W001929
- Q63398019
- Benzonitrile, 4-acetyl-
- AC-26106
- NS00024691
- MFCD00001825
- 1-Acetyl-4-benzonitrile
- CHEMBL255115
- AM84403
- FT-0618294
- AKOS000118782
- SCHEMBL163209
- STK063185
- DTXCID6085159
- DB-011334
-
- MDL: MFCD00001825
- Inchi: 1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3
- InChI Key: NLPHXWGWBKZSJC-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(C#N)=CC=1
- BRN: 1932887
Computed Properties
- Exact Mass: 145.05300
- Monoisotopic Mass: 145.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 40.9A^2
Experimental Properties
- Color/Form: Crystallization.
- Density: 1.1555 (rough estimate)
- Melting Point: 56.0 to 59.0 deg-C
- Boiling Point: 96°C/20mmHg(lit.)
- Flash Point: 95-96℃/14mm
- Refractive Index: 1.4500 (estimate)
- Water Partition Coefficient: Soluble in chloroform. Insoluble in water.
- PSA: 40.86000
- LogP: 1.76088
- Solubility: Insoluble
4-Acetylbenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36-S36/37/39-S26-S22
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R22
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-6°C
4-Acetylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Acetylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1141-25g |
4-Acetylbenzonitrile |
1443-80-7 | 97.0%(GC) | 25g |
¥330.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1141-10g |
4-Acetylbenzonitrile |
1443-80-7 | 97.0%(GC) | 10g |
¥135.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB473-100g |
4-Acetylbenzonitrile |
1443-80-7 | 98% | 100g |
¥1048.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB473-25g |
4-Acetylbenzonitrile |
1443-80-7 | 98% | 25g |
¥329.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB473-5g |
4-Acetylbenzonitrile |
1443-80-7 | 98% | 5g |
¥107.0 | 2022-06-10 | |
| Fluorochem | 078587-5g |
4-Acetylbenzonitrile |
1443-80-7 | 99% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 078587-10g |
4-Acetylbenzonitrile |
1443-80-7 | 99% | 10g |
£24.00 | 2022-03-01 | |
| Fluorochem | 078587-25g |
4-Acetylbenzonitrile |
1443-80-7 | 99% | 25g |
£48.00 | 2022-03-01 | |
| Chemenu | CM157624-100g |
4-Acetylbenzonitrile |
1443-80-7 | 95+% | 100g |
$163 | 2021-06-17 | |
| TRC | C987505-100mg |
p-Cyanoacetophenone |
1443-80-7 | 100mg |
$ 69.00 | 2023-09-08 |
4-Acetylbenzonitrile Suppliers
4-Acetylbenzonitrile Related Literature
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Hasnain Mehmood,Mustapha Musa,Simon Woodward,Md Shahadat Hossan,Tracey D. Bradshaw,Muhammad Haroon,Andrew Nortcliffe,Tashfeen Akhtar RSC Adv. 2022 12 34126
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Andrey Y. Khalimon,Philip M. Farha,Georgii I. Nikonov Dalton Trans. 2015 44 18945
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S. Doherty,J. G. Knight,T. Backhouse,T. S. T. Tran,R. Paterson,F. Stahl,H. Y. Alharbi,T. W. Chamberlain,R. A. Bourne,R. Stones,A. Griffiths,J. P. White,Z. Aslam,C. Hardare,H. Daly,J. Hart,R. H. Temperton,J. N. O'Shea,N. H. Rees Catal. Sci. Technol. 2022 12 3549
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M. B. Johansen,A. T. Lindhardt Chem. Commun. 2018 54 825
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Ji Young Hong,Ue Ryung Seo,Young Keun Chung Org. Chem. Front. 2016 3 764
Additional information on 4-Acetylbenzonitrile
Introduction to 4-Acetylbenzonitrile (CAS No. 1443-80-7)
4-Acetylbenzonitrile, identified by the chemical compound code CAS No. 1443-80-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring an acetyl group attached to a benzonitrile backbone, has garnered considerable attention due to its versatile reactivity and utility in constructing more complex molecular architectures. The structural motif of 4-acetylbenzonitrile makes it a valuable building block for the synthesis of various pharmacologically active agents, agrochemicals, and specialty chemicals.
The chemical properties of 4-acetylbenzonitrile are dictated by its dual functionality—the acetyl group (−COCH₃) and the nitrile group (−CN). The acetyl moiety can participate in nucleophilic addition reactions, while the nitrile group is susceptible to hydrolysis or reduction, offering multiple pathways for functionalization. These characteristics have made 4-acetylbenzonitrile a staple in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and amides.
In recent years, the pharmaceutical industry has seen a surge in the development of novel therapeutic agents derived from benzene derivatives. Among these, 4-acetylbenzonitrile has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds with potential antimicrobial and anti-inflammatory properties. The versatility of 4-acetylbenzonitrile lies in its ability to undergo diverse chemical transformations, enabling chemists to tailor its structure for specific applications.
One notable application of 4-acetylbenzonitrile is in the synthesis of bioactive molecules that interact with biological targets such as enzymes and receptors. Researchers have leveraged its reactivity to develop kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The acetyl group provides a handle for further derivatization, allowing for the introduction of additional functional groups that enhance binding affinity and selectivity. Moreover, the nitrile group can be converted into carboxylic acids or amidines, expanding the scope of possible derivatives.
The role of 4-acetylbenzonitrile in medicinal chemistry has been further underscored by its incorporation into libraries of compounds screened for biological activity. High-throughput screening (HTS) campaigns have utilized derivatives of 4-acetylbenzonitrile to identify hits with promising pharmacological profiles. These hits can then be optimized through structure-activity relationship (SAR) studies to improve their efficacy and reduce toxicity.
Advances in synthetic methodologies have also contributed to the growing interest in 4-acetylbenzonitrile. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production methods for this compound. These innovations have not only reduced costs but also opened new avenues for exploring its applications in drug discovery and material science.
From a material science perspective, 4-acetylbenzonitrile has been investigated as a precursor for advanced materials with unique properties. Its ability to form polymers or copolymers with other monomers has led to the development of high-performance polymers used in electronics, coatings, and adhesives. The incorporation of nitrile groups into polymer backbones can enhance thermal stability and mechanical strength, making these materials suitable for demanding applications.
The environmental impact of synthesizing and utilizing 4-acetylbenzonitrile has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable catalysts or renewable solvents have been explored as alternatives to traditional methods. Such approaches align with the broader goal of sustainable chemistry, ensuring that the production of valuable compounds like 4-acetylbenzonitrile is environmentally responsible.
In conclusion, 4-Acetylbenzonitrile (CAS No. 1443-80-7) represents a cornerstone in modern organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery, material science, and industrial applications. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its place as a key intermediate in the chemical industry.
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